molecular formula C6H7NO2S B084868 (2-Methyl-1,3-thiazol-4-yl)acetic acid CAS No. 13797-62-1

(2-Methyl-1,3-thiazol-4-yl)acetic acid

Cat. No. B084868
Key on ui cas rn: 13797-62-1
M. Wt: 157.19 g/mol
InChI Key: RJCFWJNYLJRLRC-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a solution of (2-methylthiazol-4-yl)acetic acid ethyl ester (17 g, 92 mmol) in tetrahydrofuran/water (1:1, 400 mL). Add potassium hydroxide (10.3 g, 184 mmol). Stir the reaction at room temperature for 1 hour. Concentrate the solution in vacuo to remove the tetrahydrofuran then acidify with 1N HCl. Extract the aqueous solution with CHCl3. Wash the resulting organic phase with brine (200 mL), dry (Na2SO4), filter and concentrate in vacuo to afford (2-methylthiazol-4-yl)acetic acid (11.3 g) as a solid. 1H NMR (CDCl3) δ 7.00 (s, 1H), 3.85 (s, 2H), 2.71 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[CH2:5][C:6]1[N:7]=[C:8]([CH3:11])[S:9][CH:10]=1)C.[OH-].[K+]>O1CCCC1.O>[CH3:11][C:8]1[S:9][CH:10]=[C:6]([CH2:5][C:4]([OH:12])=[O:3])[N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1.O
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous solution with CHCl3
WASH
Type
WASH
Details
Wash the resulting organic phase with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(N1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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